molecular formula C6H8N2O B15246761 3,6-Dimethylpyrimidin-4(3H)-one CAS No. 17758-19-9

3,6-Dimethylpyrimidin-4(3H)-one

Cat. No.: B15246761
CAS No.: 17758-19-9
M. Wt: 124.14 g/mol
InChI Key: NMCZEDGETGCRIZ-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrimidin-4(3H)-one: is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyrimidine, characterized by the presence of two methyl groups at the 3rd and 6th positions and a keto group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3,6-dimethylpyrimidin-4-ol.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 3,6-dimethylpyrimidin-4-ol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3,6-Dimethylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dimethylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimidine: Lacks the keto group at the 4th position.

    4,6-Dimethylpyrimidine: Lacks the keto group at the 4th position.

    3,5-Dimethylpyrimidin-4(3H)-one: Methyl groups are at different positions.

Uniqueness

3,6-Dimethylpyrimidin-4(3H)-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields.

Properties

CAS No.

17758-19-9

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3,6-dimethylpyrimidin-4-one

InChI

InChI=1S/C6H8N2O/c1-5-3-6(9)8(2)4-7-5/h3-4H,1-2H3

InChI Key

NMCZEDGETGCRIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=N1)C

Origin of Product

United States

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